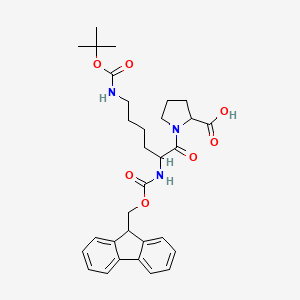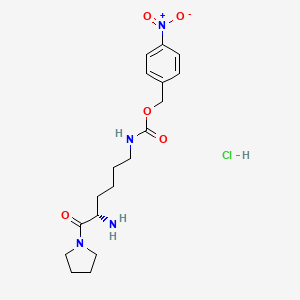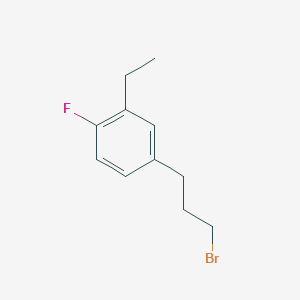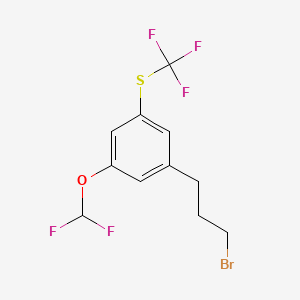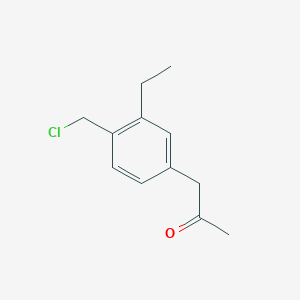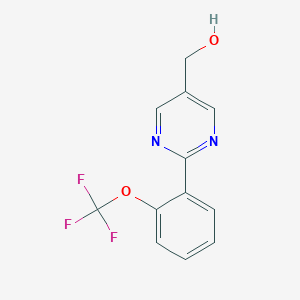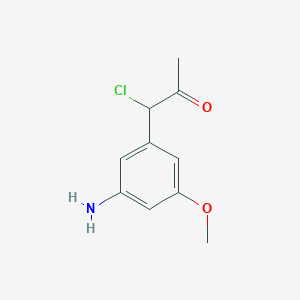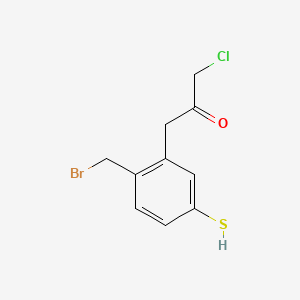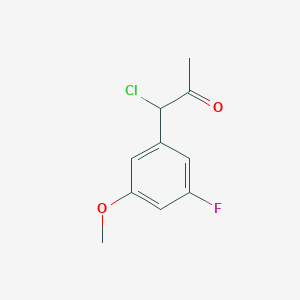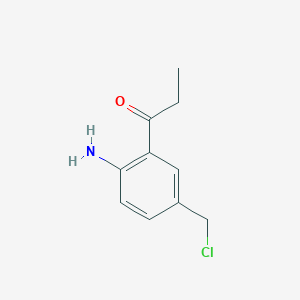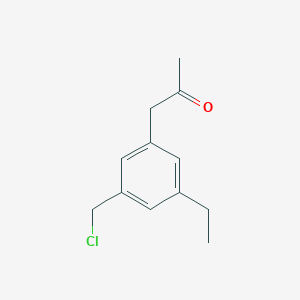
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a benzene ring, along with a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one typically involves the chloromethylation of 5-ethylbenzene followed by a Friedel-Crafts acylation reaction. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting 3-(chloromethyl)-5-ethylbenzene is then subjected to Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic ketones.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The ketone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)-5-methylphenyl)propan-2-one: Similar structure with a methyl group instead of an ethyl group.
1-(3-(Chloromethyl)-5-ethylphenyl)butan-2-one: Similar structure with a butan-2-one moiety instead of a propan-2-one moiety.
Uniqueness
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl group and a ketone moiety allows for versatile chemical transformations and interactions with biological targets.
属性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
1-[3-(chloromethyl)-5-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-3-10-5-11(4-9(2)14)7-12(6-10)8-13/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
SSTGINUJFDFYDX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)CCl)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


